5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid
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Overview
Description
5-(4-Bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid is a complex organic compound characterized by its bromophenyl and trifluoromethylphenyl groups attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a bromophenyl boronic acid with a trifluoromethylphenyl halide in the presence of a palladium catalyst. The reaction conditions require a base, such as sodium carbonate, and a solvent like toluene or water.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also help in optimizing reaction conditions and minimizing waste.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate salt.
Reduction: The pyrrole ring can undergo reduction reactions under specific conditions.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Carboxylate salts from oxidation.
Reduced pyrrole derivatives from reduction.
Substituted phenyl derivatives from substitution reactions.
Scientific Research Applications
This compound has various applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the bromophenyl group contributes to its overall stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Bromophenylacetic acid
5-(4-Bromophenyl)-4,6-dichloropyrimidine
2-Methyl-1-(3-trifluoromethylphenyl)-1H-pyrrole-3-carboxylic acid
Uniqueness: This compound is unique due to the combination of the bromophenyl and trifluoromethylphenyl groups on the pyrrole ring, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrF3NO2/c1-11-16(18(25)26)10-17(12-5-7-14(20)8-6-12)24(11)15-4-2-3-13(9-15)19(21,22)23/h2-10H,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRFSMPEHOQTDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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